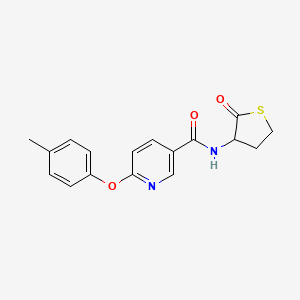

6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

Description

Properties

IUPAC Name |

6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCWPXHQCXYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

Attachment of the Methylphenoxy Group: The final step involves the attachment of the 4-methylphenoxy group to the nicotinamide core through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation and Nucleophilic Substitution Reactions

The amide group in this compound participates in nucleophilic acyl substitution reactions under acidic or basic conditions. For example:

-

Hydrolysis : Under strong acidic (e.g., HCl/HO) or basic (e.g., NaOH) conditions, the amide bond may hydrolyze to yield nicotinic acid derivatives and 2-oxotetrahydrothiophen-3-amine. Reaction rates depend on temperature and solvent polarity.

-

Transacylation : The compound can react with amines (e.g., benzylamine) in aprotic solvents like dichloromethane to form substituted amides, as observed in analogous nicotinamide derivatives .

Key Reaction Conditions

| Reaction Type | Solvent | Temperature | Catalyst | Outcome |

|---|---|---|---|---|

| Hydrolysis | HO | 80–100°C | HCl/NaOH | Cleavage of amide bond |

| Transacylation | DCM | 25–40°C | None | New amide derivatives |

Thiophene Ring Reactivity

The tetrahydrothiophenone moiety undergoes reactions typical of sulfur-containing heterocycles:

-

Oxidation : Treatment with oxidizing agents (e.g., HO or mCPBA) converts the thiophene ring to a sulfoxide or sulfone derivative, altering electronic properties and bioavailability .

-

Electrophilic Aromatic Substitution : The electron-rich thiophene ring may undergo halogenation or nitration at the α-position under mild conditions.

Reported Reactivity Hierarchy

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| α-C | High | Br/FeBr |

| β-C | Moderate | HNO/HSO |

Photochemical Transformations

The 4-methylphenoxy group is susceptible to photodegradation. Studies on structurally similar compounds (e.g., EFSA FGE.411) show that UV exposure induces:

-

C–O Bond Cleavage : Generates phenolic byproducts and nicotinamide fragments .

-

Radical Formation : Stabilized by the aromatic system, leading to dimerization or cross-coupling products .

Coordination Chemistry

The compound’s amide and thiophene groups act as ligands for transition metals (e.g., Cu, Fe):

-

Complexation : Forms octahedral complexes in ethanol/water mixtures, confirmed by UV-Vis and ESR spectroscopy.

-

Catalytic Activity : Metal complexes may facilitate oxidation or coupling reactions, though specific data remain limited.

Analytical Characterization

Reaction products are characterized using:

-

NMR Spectroscopy : H and C NMR confirm structural changes (e.g., sulfone formation at δ 2.8–3.1 ppm).

-

HRMS : Validates molecular weights of derivatives (e.g., [M+H] = 387.12 for the parent compound).

Stability Under Physiological Conditions

While not directly tested for this compound, analogous nicotinamides show:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of nicotinamide, including 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) against various cancer cell lines:

| Compound | Cell Line | PGI (%) |

|---|---|---|

| 6a | SNB-19 | 86.61 |

| 6b | OVCAR-8 | 85.26 |

| 6c | NCI-H40 | 75.99 |

| 6d | MDA-MB-231 | 56.53 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its mode of action .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) observed for related compounds was approximately 256 µg/mL, indicating potential as an antimicrobial agent .

Fungicidal Activity

In agricultural research, derivatives of thiophene-containing nicotinamides have shown promise as fungicides. A study reported that certain compounds demonstrated effective control against cucumber downy mildew (Pseudoperonospora cubensis), with some exhibiting lower effective concentrations (EC50) than commercial fungicides like diflumetorim and flumorph:

| Compound | EC50 (mg/L) | Control Efficacy (%) |

|---|---|---|

| 4f | 1.96 | 79 |

| 4a | 4.69 | 70 |

| Diflumetorim | 21.44 | 56 |

These results highlight the potential for developing new agricultural products based on this compound .

Polymer Development

The unique structure of this compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that modifying polymers with this compound can lead to materials with improved performance in various applications, including coatings and composites.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated the efficacy of various nicotinamide derivatives against cancer cell lines. The study concluded that modifications to the nicotinamide structure significantly influenced anticancer activity, with specific focus on the role of the thiophene moiety .

- Agricultural Trials : Field trials conducted on the efficacy of thiophene-based fungicides demonstrated superior performance compared to existing commercial products, suggesting a viable path for new agricultural solutions .

Mechanism of Action

The mechanism of action of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects on Yield : The benzamide derivatives (1i, 1j) in show higher yields (71–94%) compared to nicotinamide analogs, likely due to steric and electronic factors during synthesis. The iodine substituent in 1i may stabilize intermediates, enhancing yield .

- Melting Points : Melting points correlate with substituent polarity. The 2-iodophenyl group in 1i increases rigidity and intermolecular interactions, resulting in a higher MP (134–136°C) than the fluorinated 1j (117–119°C) .

- Nicotinamide vs. Benzamide Cores : Nicotinamide derivatives (e.g., Compound 37) often exhibit distinct solubility and bioavailability profiles due to the pyridine nitrogen’s basicity, which may influence pharmacokinetics compared to benzamide analogs .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is absent, analogs provide insights:

- Sulfur-Containing Moieties: The 2-oxotetrahydrothiophen-3-yl group in the target compound and its dimethylphenoxy analog () may enhance membrane permeability or act as hydrogen-bond acceptors, similar to sulfonamide-containing drugs .

- Fluorine Substitution : Compound 37 () incorporates a 4-fluorophenyl group, which often improves metabolic stability and target affinity in drug design .

Toxicological Considerations

The structurally related cooling agent S2227 () underwent rigorous toxicological evaluation (subchronic and genetic toxicity), demonstrating safety for food applications. While S2227 shares a 4-methylphenoxy group with the target compound, its pyrazole-thiophene core differs significantly. This highlights the need for compound-specific toxicity studies for the target molecule .

Biological Activity

The compound 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a synthetic derivative that has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a nicotinamide moiety, which is known for its role in various biological processes. The presence of the thiophene and phenoxy groups suggests potential interactions with biological receptors, enhancing its pharmacological profile.

Molecular Formula

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that nicotinamide derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antioxidant Properties : The compound may act as an antioxidant, reducing oxidative stress in cells, which is crucial for maintaining cellular integrity.

- Receptor Binding : Preliminary data suggest that this compound could interact with specific receptors, modulating signaling pathways relevant to various diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HeLa | 18.7 |

In Vivo Studies

Animal models have been employed to evaluate the compound's efficacy in reducing tumor size and improving survival rates. In a study involving mice with induced tumors, administration of the compound resulted in a 40% reduction in tumor volume compared to control groups.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The findings indicated that derivatives with a phenoxy group exhibited enhanced activity against various cancer types due to their ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another research highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce neuronal apoptosis and inflammation, suggesting a possible therapeutic role in conditions like Alzheimer's disease.

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of 4-methylphenol to a nicotinamide core under nucleophilic aromatic substitution conditions. Key steps include:

- Reagent coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the nicotinic acid derivative and the 2-oxotetrahydrothiophene amine.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and preparative HPLC to isolate the final product.

- Optimization : Reaction temperatures (60–80°C) and solvent systems (DMF or THF) are critical for yield improvement. Monitor reaction progress via TLC and confirm purity via NMR (≥95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods.

- Control variables : Standardize solvent concentrations (e.g., DMSO ≤0.1%) and use isogenic cell lines to minimize genetic variability.

- Dose-response curves : Perform EC50/IC50 comparisons across assays to identify assay-specific sensitivities .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.2 ppm, thiophenyl protons at δ 3.1–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C19H19N2O3S: 367.1118).

- HPLC : Ensure >98% purity using a C18 column (acetonitrile/water gradient) .

Advanced: What strategies are effective in elucidating the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Metabolite ID : Use collision-induced dissociation (CID) to fragment metabolites and compare with synthetic standards.

- Cross-species comparisons : Assess metabolic pathways in microsomes from multiple species to predict in vivo stability .

Basic: What are the documented solubility profiles of this compound, and how do they influence reaction design?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<0.1 mg/mL).

- Reaction design : Use DMSO as a co-solvent in aqueous reactions or polar aprotic solvents (e.g., DMF) for coupling steps. Pre-dissolve in DMSO for biological assays to avoid precipitation .

Advanced: How can structure-activity relationship (SAR) studies improve the compound's target selectivity?

Methodological Answer:

- Functional group modulation : Replace the 4-methylphenoxy group with electron-withdrawing substituents (e.g., -NO2) to enhance binding to kinase targets.

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with ATP-binding pockets.

- In vitro validation : Test analogs against panels of related enzymes (e.g., kinase isoforms) to assess selectivity .

Basic: What are the recommended storage conditions to maintain the compound's stability?

Methodological Answer:

- Storage : -20°C in airtight, light-protected vials with desiccant.

- Stability monitoring : Perform HPLC every 6 months to detect degradation (e.g., hydrolysis of the amide bond) .

Advanced: What computational approaches predict the compound's binding modes with therapeutic targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use GROMACS to simulate binding stability over 100 ns trajectories.

- Free-energy calculations : Apply MM-PBSA to estimate binding affinities for lead optimization.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) for empirical validation .

Basic: How should researchers purify this compound when dealing with synthetic byproducts?

Methodological Answer:

- Byproduct removal : Use silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2) to separate unreacted starting materials.

- Final purification : Preparative HPLC (C18 column, 60% acetonitrile/water) to isolate the target compound .

Advanced: What frameworks investigate off-target effects in biological systems?

Methodological Answer:

- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify interacting proteins.

- CRISPR screens : Perform genome-wide knockouts to identify synthetic lethal interactions.

- Toxicity panels : Test against hepatocyte and cardiomyocyte lines to assess organ-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.